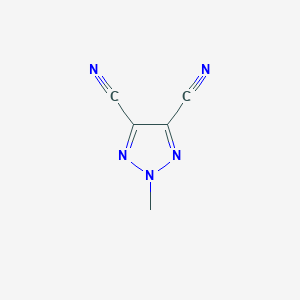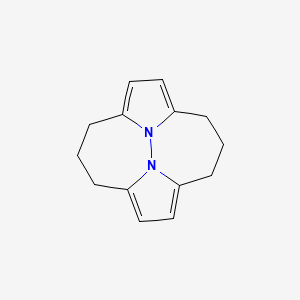
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is a heterocyclic compound with the molecular formula C5H3N5. It is a derivative of 1,2,3-triazole, a class of compounds known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of two cyano groups at the 4 and 5 positions of the triazole ring, and a methyl group at the 2 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile typically involves the reaction of diaminomaleonitrile with methylating agents under controlled conditions . One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted triazoles.
Aplicaciones Científicas De Investigación
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and the triazole ring play a crucial role in its reactivity and binding affinity . The compound can inhibit specific enzymes or interact with nucleic acids, leading to its biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid .
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids .
Uniqueness
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of two cyano groups enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
52368-27-1 |
|---|---|
Fórmula molecular |
C5H3N5 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
2-methyltriazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c1-10-8-4(2-6)5(3-7)9-10/h1H3 |
Clave InChI |
LGYSUFIWGMAVSS-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=N1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)







![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
